(Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide
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Overview
Description
(Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide is a complex organic compound characterized by the presence of a pyrrolidine ring and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide typically involves the reaction of 9-octadecenoyl chloride with N-(3-aminopropyl)-2,5-dioxopyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
(Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of cell signaling pathways and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, modulating their activity. The long aliphatic chain can facilitate the compound’s incorporation into cell membranes, affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propyl)-9-octadecenamide
- N-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propyl)-9-octadecenamide
Uniqueness
(Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide is unique due to its specific structural features, including the Z-configuration of the double bond and the presence of both a pyrrolidine ring and a long aliphatic chain.
Properties
CAS No. |
94042-66-7 |
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Molecular Formula |
C25H42N2O3 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(Z)-N-[3-(2,5-dioxopyrrol-1-yl)propyl]octadec-9-enamide |
InChI |
InChI=1S/C25H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(28)26-21-17-22-27-24(29)19-20-25(27)30/h9-10,19-20H,2-8,11-18,21-22H2,1H3,(H,26,28)/b10-9- |
InChI Key |
WDGNYSGWEPCUSE-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN1C(=O)C=CC1=O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
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